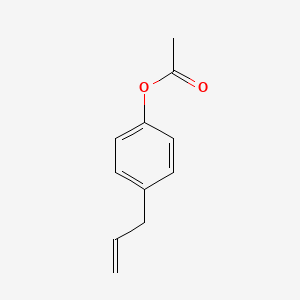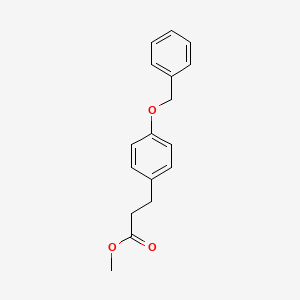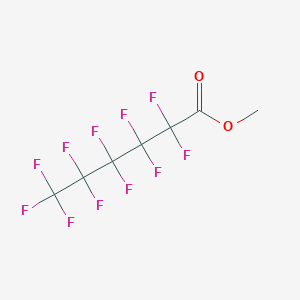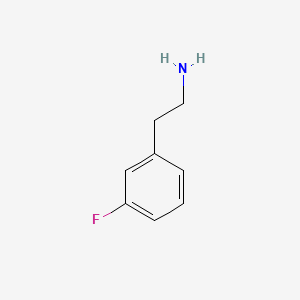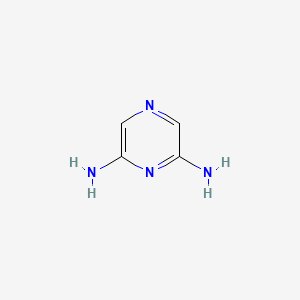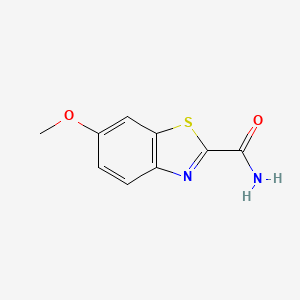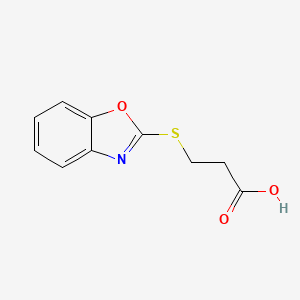
2-(1,3-苯并恶唑-2-基硫代)丙酸
描述
3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid is a chemical compound with the molecular formula C10H9NO3S and a molecular weight of 223.25 g/mol . This compound is characterized by the presence of a benzoxazole ring, which is a heterocyclic structure containing both nitrogen and oxygen atoms.
科学研究应用
3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid has garnered significant attention in scientific research due to its diverse applications:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid typically involves the reaction of 2-mercaptobenzoxazole with a suitable propanoic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
化学反应分析
Types of Reactions
3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzoxazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzoxazole derivatives .
作用机制
The mechanism of action of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can form hydrogen bonds and other non-covalent interactions with target proteins, leading to inhibition or modulation of their activity. The sulfur atom in the compound can also participate in redox reactions, influencing cellular pathways and signaling.
相似化合物的比较
3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid can be compared with other benzoxazole derivatives, such as:
2-Mercaptobenzoxazole: A precursor in the synthesis of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid, known for its thiol group.
Benzoxazole-2-carboxylic acid: Another benzoxazole derivative with a carboxylic acid group at the 2-position.
2-Aminobenzoxazole: Contains an amino group at the 2-position, used in the synthesis of various pharmaceuticals.
The uniqueness of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid lies in its combination of the benzoxazole ring with a propanoic acid moiety, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
3-(1,3-benzoxazol-2-ylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c12-9(13)5-6-15-10-11-7-3-1-2-4-8(7)14-10/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPKNYUHIYHYBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353406 | |
| Record name | 3-(1,3-benzoxazol-2-ylsulfanyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60788-67-2 | |
| Record name | 3-(1,3-benzoxazol-2-ylsulfanyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


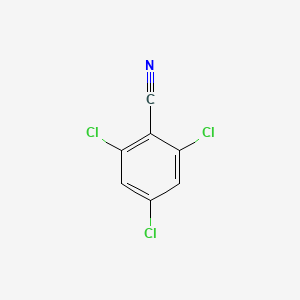
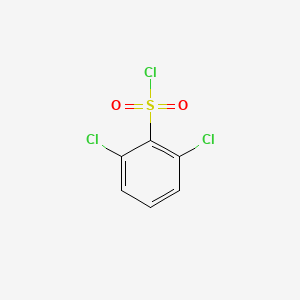
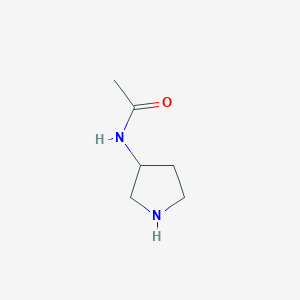
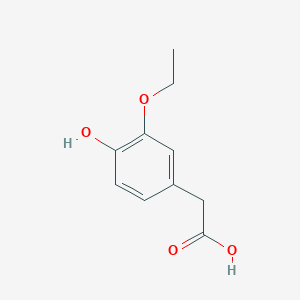
![Dibenzo[b,d]furan-2-sulfonic acid](/img/structure/B1297865.png)
